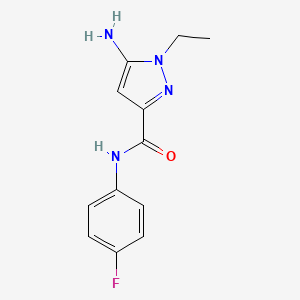

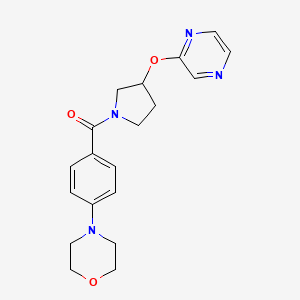

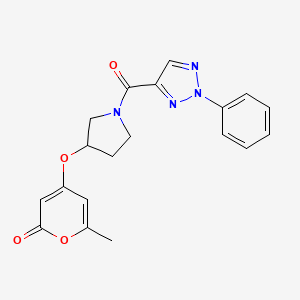

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their anti-tubercular activity .

Synthesis Analysis

While specific synthesis details for “(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” were not found, it is known that similar compounds have been synthesized for their potential anti-tubercular activity . These compounds were designed and evaluated against Mycobacterium tuberculosis H37Ra .Aplicaciones Científicas De Investigación

Medicinal Chemistry

The pyrrolidine ring present in this compound is a common feature in many biologically active molecules. It’s often used in medicinal chemistry to create new drugs due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be involved in synthesizing novel therapeutic agents, particularly due to the presence of the morpholine and pyrazine moieties, which are known for their pharmacological activities.

Pharmacology

In pharmacology, the compound’s pyrrolidine ring can be utilized to develop drugs with specific target selectivity . The different stereoisomers of the compound could lead to various biological profiles, which is crucial for the binding to enantioselective proteins. This aspect is particularly important in the design of new drug candidates with desired effects and minimal side effects.

Organic Synthesis

In organic synthesis, this compound could serve as a versatile building block. The pyrrolidine ring, in particular, is a scaffold for constructing a wide variety of organic molecules. Its ability to undergo reactions such as ring-opening or functionalization makes it valuable for synthesizing complex organic compounds .

Propiedades

IUPAC Name |

(4-morpholin-4-ylphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c24-19(15-1-3-16(4-2-15)22-9-11-25-12-10-22)23-8-5-17(14-23)26-18-13-20-6-7-21-18/h1-4,6-7,13,17H,5,8-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVJVZHNEXIDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)

![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)

![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)

![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)